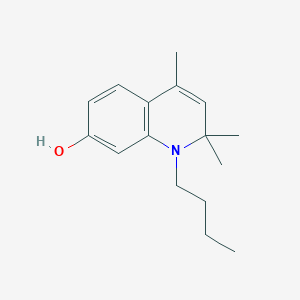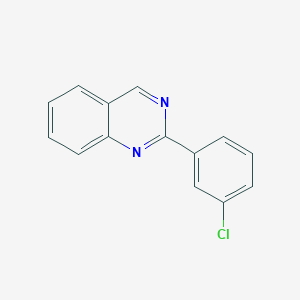
1-Butyl-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butyl-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol is a chemical compound known for its unique structure and properties. It belongs to the class of dihydroquinolines, which are known for their diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of a butyl group, three methyl groups, and a hydroxyl group attached to a dihydroquinoline ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol typically involves the condensation of aniline with acetone in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The use of metal-modified catalysts, such as zinc, tin, or copper-exchanged tungstophosphoric acid supported on γ-Al2O3, has been reported to enhance the yield and efficiency of the reaction .
Industrial Production Methods
Industrial production of this compound may involve scalable synthesis techniques that minimize the use of harmful solvents and drastic reaction conditions. The use of heterogeneous catalytic condensation methods is preferred to achieve high yields and purity of the final product .
化学反応の分析
Types of Reactions
1-Butyl-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which have significant applications in pharmaceuticals and industrial processes .
科学的研究の応用
1-Butyl-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
作用機序
The mechanism of action of 1-Butyl-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol involves its interaction with molecular targets such as free radicals and reactive oxygen species. The compound exerts its effects by scavenging these reactive species, thereby preventing oxidative damage to cells and tissues. The pathways involved include the inhibition of lipid peroxidation and the stabilization of cell membranes .
類似化合物との比較
Similar Compounds
2,2,4-Trimethyl-1,3-pentanediol diisobutyrate: Known for its use as a plasticizer in the fabrication of highly plasticized polyvinyl chloride.
7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline: Another dihydroquinoline derivative with similar antioxidant properties.
Uniqueness
1-Butyl-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol is unique due to its specific structural features, such as the butyl group and the hydroxyl group on the dihydroquinoline ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound in various applications.
特性
CAS番号 |
922144-43-2 |
|---|---|
分子式 |
C16H23NO |
分子量 |
245.36 g/mol |
IUPAC名 |
1-butyl-2,2,4-trimethylquinolin-7-ol |
InChI |
InChI=1S/C16H23NO/c1-5-6-9-17-15-10-13(18)7-8-14(15)12(2)11-16(17,3)4/h7-8,10-11,18H,5-6,9H2,1-4H3 |
InChIキー |
TULAMVSPDRWJJS-UHFFFAOYSA-N |
正規SMILES |
CCCCN1C2=C(C=CC(=C2)O)C(=CC1(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B11868844.png)
![5-Bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11868845.png)

![Methyl 2-amino-3-methyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B11868855.png)

![7-Bromo-1-isopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11868875.png)
![3-(2-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11868876.png)







